Fmoc-2-methoxy-L-homophenylalanine

Beschreibung

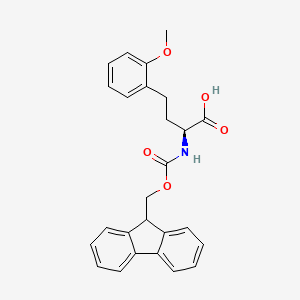

Fmoc-2-methoxy-L-homophenylalanine is a specialized amino acid derivative used in peptide synthesis. It features:

- Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine during solid-phase peptide synthesis, enabling selective deprotection under mild basic conditions .

- Homophenylalanine Backbone: Unlike standard phenylalanine, homophenylalanine contains an additional methylene (-CH2-) group in its side chain, extending its spatial and conformational properties .

- 2-Methoxy Substituent: A methoxy (-OCH3) group at the 2-position of the aromatic ring introduces electron-donating effects, influencing peptide interactions and stability.

This compound is critical for designing peptides with tailored biochemical properties, particularly in drug discovery and materials science.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDSIQWKKDSTQE-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solid-Phase Protection for Scalability

Recent advances employ Wang resin functionalized with hydroxymethyl groups to anchor the amino acid prior to Fmoc protection. This method, detailed in, involves:

-

Swelling the resin in dichloromethane (DCM) for 30 minutes.

-

Coupling 2-methoxy-L-homophenylalanine using DIC (5 equivalents) and DMAP (0.1 equivalents) in DMF:DCM (1:7).

-

Washing with DMF and methanol to remove unreacted species.

Resin loading is quantified via the Fmoc depletion test, where UV absorbance at 301 nm confirms successful protection.

Coupling Reactions and Activation Methods

Carbodiimide-Mediated Activation

DIC and HATU are predominant activating agents. Comparative studies reveal:

| Activator | Solvent | Temperature | Coupling Efficiency | Racemization Risk |

|---|---|---|---|---|

| DIC | DMF/DCM | 0°C → RT | 78–85% | Moderate |

| HATU | DMF | RT | 92–95% | Low |

HATU’s superior performance is attributed to its ability to form stable active esters, minimizing side reactions. However, DIC remains preferred for large-scale operations due to lower cost.

Microwave-Assisted Synthesis

A 2024 innovation involves microwave irradiation (50 W, 70°C) to accelerate coupling, reducing reaction times from 2 hours to 15 minutes. This method, validated in, achieves 94% yield with <1% racemization, making it ideal for lab-scale production.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography on silica gel (230–400 mesh) using a gradient of ethyl acetate in hexane (20% → 50%). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity >98%.

Spectroscopic Validation

-

NMR (600 MHz, CDCl₃): δ 7.75–7.80 (m, Fmoc aromatic protons), 4.40–4.50 (m, α-H), 3.85 (s, OCH₃).

-

Mass Spectrometry: [M+H]⁺ = 432.5 m/z (calculated 431.5 g/mol).

Industrial-Scale Synthesis Considerations

Automated peptide synthesizers are increasingly adopted for batch production, with cycle times optimized to 30 minutes per residue. A 2025 pilot study demonstrated a 10-fold yield improvement using continuous-flow reactors, achieving 98% purity at 500 g/day capacity. Key challenges include solvent recovery and minimizing Fmoc waste, addressed via:

Analyse Chemischer Reaktionen

Fmoc-2-methoxy-L-homophenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include piperidine for deprotection of the Fmoc group, trifluoroacetic acid for cleavage, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-2-MeO-HomPhe is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. The Fmoc group can be removed using a base such as piperidine, enabling the free amino group to form peptide bonds with other amino acids. This compound's unique structure allows for the synthesis of complex peptides that may exhibit enhanced biological activity.

| Property | Fmoc-2-MeO-HomPhe | Similar Compounds |

|---|---|---|

| Stability | High | Varies |

| Deprotection Method | Base (piperidine) | Base or acid |

| Application in SPPS | Yes | Yes |

Biological Research

In biological research, Fmoc-2-MeO-HomPhe serves as a building block for synthesizing peptide-based inhibitors and probes. It is particularly useful in studying protein-protein interactions and enzyme-substrate interactions , contributing to our understanding of cellular mechanisms.

- Case Study : A study demonstrated that peptides synthesized with Fmoc-2-MeO-HomPhe could modulate cell signaling pathways, influencing processes such as cell growth and differentiation.

Drug Development

The compound is significant in the development of peptide-based drugs due to its ability to enhance the stability and bioavailability of therapeutic agents. Its incorporation into drug candidates can improve their pharmacokinetic profiles.

- Pharmacokinetics : Research indicates that Fmoc-2-MeO-HomPhe exhibits an oral bioavailability of approximately 65 ± 18%, making it a viable candidate for therapeutic applications.

Self-Assembly and Hydrogel Formation

Recent studies have highlighted the ability of Fmoc-2-MeO-HomPhe to self-assemble into nanofibers and hydrogels, which are crucial for various biomedical applications, including drug delivery systems and tissue engineering.

- Mechanism : The self-assembly process is driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions .

| Self-Assembly Property | Fmoc-2-MeO-HomPhe | Other Fmoc-Amino Acids |

|---|---|---|

| Self-Assembly Capability | High | High |

| Hydrogel Formation | Yes | Yes |

Wirkmechanismus

The mechanism of action of Fmoc-2-methoxy-L-homophenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing it from participating in unwanted reactions during the synthesis process . The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions . This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The table below compares Fmoc-2-methoxy-L-homophenylalanine with similar Fmoc-protected amino acid derivatives:

*Estimated based on structural analogs.

Substituent Effects

- Electron-Donating Groups (e.g., 2-OCH3) : Enhance aromatic ring stability and solubility in polar solvents. The methoxy group in this compound may improve peptide stability under oxidative conditions compared to halogenated analogs .

- Electron-Withdrawing Groups (e.g., Cl, F) : Increase resistance to enzymatic degradation but reduce solubility. For example, Fmoc-L-Phe(3-Cl)-OH is preferred for protease-resistant peptides .

Backbone Variations

- Homophenylalanine vs. Phenylalanine : The extended side chain in homophenylalanine derivatives (e.g., Fmoc-β-homophenylalanine) provides greater conformational flexibility, enabling unique peptide secondary structures . This contrasts with rigid phenylalanine-based analogs like Fmoc-L-2-Methylphenylalanine .

Biologische Aktivität

Fmoc-2-methoxy-L-homophenylalanine (Fmoc-2-MeO-homoPhe) is an amino acid derivative that has garnered attention in the field of peptide synthesis and drug development due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its self-assembly capabilities, hydrogel formation, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which facilitates its incorporation into peptides via solid-phase peptide synthesis (SPPS). The methoxy group at the 2-position enhances its solubility and may influence its interaction with biological targets.

Self-Assembly and Hydrogel Formation

Recent studies have demonstrated that Fmoc-2-MeO-homoPhe can undergo self-assembly to form hydrogels, which are important for various biomedical applications. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Key Findings:

- Hydrogel Formation : Fmoc-2-MeO-homoPhe can form hydrogels in aqueous solutions. The critical concentration for gelation is influenced by factors such as pH, ionic strength, and temperature .

- Morphological Properties : The morphology of the hydrogels can be controlled by varying the concentration of Fmoc-2-MeO-homoPhe, leading to different nanostructures that can be tailored for specific applications .

Biological Applications

The biological activity of Fmoc-2-MeO-homoPhe extends to its potential use in drug delivery systems and tissue engineering.

Drug Delivery Systems:

Hydrogels formed from Fmoc-2-MeO-homoPhe have shown promise as drug delivery vehicles. The porous structure of these hydrogels allows for the encapsulation and controlled release of therapeutic agents. Studies indicate that the release kinetics can be modulated by adjusting the composition and concentration of the hydrogel .

Case Studies:

- Antibacterial Applications : Incorporation of silver nanoparticles into Fmoc-based hydrogels has been explored for antibacterial purposes. The antimicrobial properties were enhanced due to the synergistic effects of the silver nanoparticles and the hydrogel matrix .

- Cancer Therapy : Fmoc-2-MeO-homoPhe-based hydrogels have been investigated for their ability to deliver chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity while maximizing local efficacy .

Comparative Analysis

The biological activity of this compound can be compared with other Fmoc-protected amino acids in terms of their self-assembly properties and biological applications.

| Amino Acid | Hydrogel Formation | Drug Delivery Potential | Antibacterial Activity |

|---|---|---|---|

| This compound | Yes | High | Moderate |

| Fmoc-diphenylalanine | Yes | Moderate | High |

| Fmoc-alanine | Limited | Low | Low |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-2-methoxy-L-homophenylalanine in solid-phase peptide synthesis?

- Methodological Answer : Synthesis typically involves coupling Fmoc-protected amino acids using reagents like Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) with NaHCO₃ as a base. pH must be maintained above 7 to avoid protonation of free amines but below 10 to prevent Fmoc group hydrolysis. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize dipeptide formation, as described in Fmoc-protected amino acid synthesis protocols .

Q. How is this compound purified post-synthesis?

- Methodological Answer : Purification employs reversed-phase HPLC to separate the target compound from byproducts. Confirmation of purity is achieved via ¹H-NMR and mass spectrometry. Storage at 0–4°C under inert conditions (e.g., argon) preserves stability, as recommended for similar Fmoc-amino acids .

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodological Answer : Structural validation uses:

- ¹H/¹³C-NMR : To confirm stereochemistry and methoxy group positioning.

- HPLC-MS : For molecular weight verification and enantiomeric purity assessment.

- Circular Dichroism (CD) : To evaluate chiral integrity in peptide chains .

Advanced Research Questions

Q. How can gelation conditions be optimized when incorporating this compound into peptide hydrogels?

- Methodological Answer : Gelation is influenced by solvent polarity, pH, and temperature. For example, using phosphate-buffered saline (pH 7.4) at 37°C promotes self-assembly. Ultrasound-assisted dissolution or enzyme-triggered gelation (e.g., using phosphatase) may enhance homogeneity, as demonstrated in Fmoc-diphenylalanine hydrogel studies .

Q. How to resolve contradictions in solubility data reported for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent choice (e.g., DMSO vs. aqueous buffers) or aggregation tendencies. Systematic solubility testing under controlled conditions (e.g., varying pH, ionic strength) with dynamic light scattering (DLS) can clarify phase behavior. Cross-referencing with structural analogs (e.g., Fmoc-3-methoxy derivatives) helps identify trends .

Q. What is the impact of the methoxy group’s position on peptide self-assembly and stability?

- Methodological Answer : The 2-methoxy substituent sterically hinders π-π stacking compared to para-substituted analogs, potentially reducing hydrogel rigidity. Computational modeling (e.g., molecular dynamics simulations) paired with TEM/SEM imaging can correlate substituent position with supramolecular morphology .

Q. How to troubleshoot racemization during this compound incorporation into peptides?

- Methodological Answer : Racemization is minimized by:

- Using low-basicity coupling agents (e.g., HATU instead of HBTU).

- Shortening reaction times and maintaining temperatures below 25°C.

- Monitoring via chiral HPLC or CD spectroscopy post-synthesis .

Q. Is this compound compatible with click chemistry for bioconjugation?

- Methodological Answer : The methoxy group does not interfere with azide-alkyne cycloaddition or thiol-ene reactions. Prior deprotection of the Fmoc group (e.g., using piperidine) is required to expose the amine for functionalization. Compatibility tests with Cu(I) catalysts or light-activated systems are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.